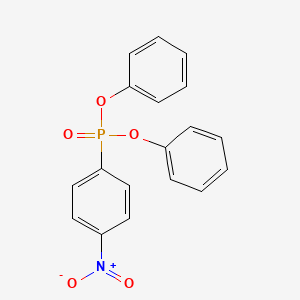![molecular formula C30H25N2O3P B14241268 [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide CAS No. 393570-77-9](/img/structure/B14241268.png)
[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide is a phosphorus-containing aromatic diamine. This compound is known for its unique properties, including high thermal stability, flame retardancy, and excellent solubility in organic solvents. It is widely used in the synthesis of high-performance polymers, particularly polyimides, which are utilized in various advanced technological applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide typically involves a multi-step process. One common method is the Williamson ether synthesis, followed by hydrogenation. In this process, 3-aminophenol reacts with 2,4-difluorodiphenylphosphine oxide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
化学反応の分析
Types of Reactions: [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly with halogenated compounds.
Polymerization: It is commonly used in the polymerization process to form polyimides.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are used under controlled conditions.
Substitution: Halogenated compounds and bases like sodium hydroxide or potassium carbonate are typically used.
Polymerization: Aromatic dianhydrides and solvents like N,N-dimethylacetamide (DMAc) are commonly employed.
Major Products:
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted aromatic compounds.
Polymerization: High-performance polyimides with excellent thermal and mechanical properties.
科学的研究の応用
[2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide has a wide range of applications in scientific research:
作用機序
The mechanism by which [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide exerts its effects is primarily through its ability to form stable, high-performance polymers. The compound’s phosphorus-containing structure contributes to its flame retardancy and thermal stability. In polymerization reactions, it acts as a monomer that links with other monomers to form long polymer chains, resulting in materials with enhanced mechanical and thermal properties .
類似化合物との比較
[2,5-Bis(4-aminophenoxy)phenyl]diphenylphosphine oxide: Another phosphorus-containing diamine with similar properties but different substitution patterns.
[3,5-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide: A meta-substituted variant with distinct reactivity and properties.
Uniqueness: [2,4-Bis(3-aminophenoxy)phenyl]diphenylphosphine oxide is unique due to its specific substitution pattern, which imparts distinct thermal and mechanical properties to the resulting polymers. Its ability to form highly stable and flame-retardant materials makes it particularly valuable in advanced industrial applications .
特性
CAS番号 |
393570-77-9 |
|---|---|
分子式 |
C30H25N2O3P |
分子量 |
492.5 g/mol |
IUPAC名 |
3-[3-(3-aminophenoxy)-4-diphenylphosphorylphenoxy]aniline |
InChI |
InChI=1S/C30H25N2O3P/c31-22-9-7-11-24(19-22)34-26-17-18-30(29(21-26)35-25-12-8-10-23(32)20-25)36(33,27-13-3-1-4-14-27)28-15-5-2-6-16-28/h1-21H,31-32H2 |
InChIキー |
JQGSAYZEEVEWNT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=C(C=C(C=C3)OC4=CC=CC(=C4)N)OC5=CC=CC(=C5)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


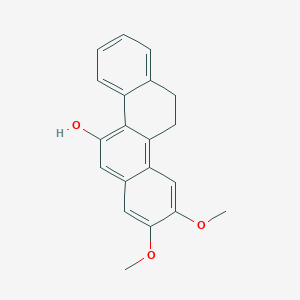
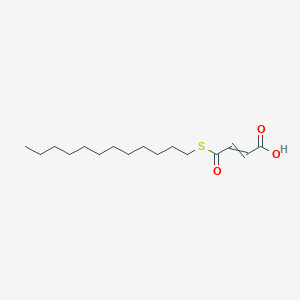
![1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide](/img/structure/B14241209.png)
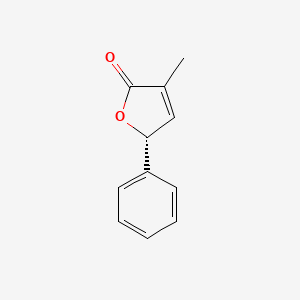
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14241225.png)
![3,3'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B14241232.png)
![N,N'-bis[2-(cyclohexen-1-yl)ethyl]ethane-1,2-diamine](/img/structure/B14241233.png)
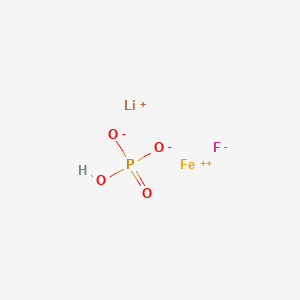
![4-[(4-chlorophenyl)sulfonylamino]-N-[(4-nitrophenyl)methylideneamino]benzamide](/img/structure/B14241239.png)
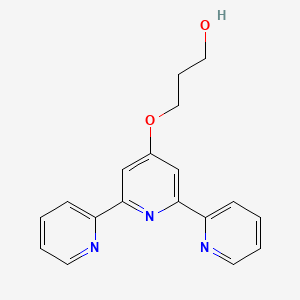
![N-Cyclohexyl-N-{2-(2,6-dimethylanilino)-2-oxo-1-[4-(trifluoromethanesulfonyl)phenyl]ethyl}benzamide](/img/structure/B14241244.png)
![(1R,2S,3R,6R,7R,8S)-2,7-Dimethyltricyclo[4.3.1.1~3,8~]undecane-2,7-diol](/img/structure/B14241256.png)
![1-[(1R)-1-Phenylethyl]tetrahydropyrimidin-2(1H)-one](/img/structure/B14241259.png)
